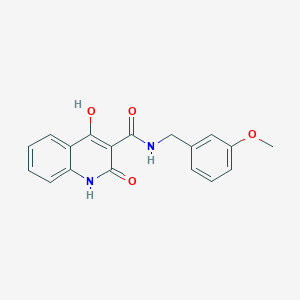

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide moiety at position 2. The N-(3-methoxybenzyl) group distinguishes it from analogs, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)10-19-17(22)15-16(21)13-7-2-3-8-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYTXQRUVLWDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Coupling Using Polymer-Supported Reagents

A polystyrene-bound hydroxybenzotriazole (HOBt) resin enables efficient amide bond formation. The carboxylic acid (7–10) is activated with bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in DMF, followed by reaction with 3-methoxybenzylamine. This method minimizes byproducts, with yields ranging from 68–101% after purification.

Advantages :

Solution-Phase Amidation in Anhydrous Xylene

Alternative protocols employ solution-phase reactions in dry xylene at 150°C. The absence of water is critical to prevent hydrolysis of the ester intermediate to carboxylic acid, which could decarboxylate to 4-hydroxyquinolin-2-one impurities. Using a Dean-Stark trap to remove methanol or ethanol byproducts enhances reaction efficiency.

Key Parameters :

- Solvent Drying : Molecular sieves or azeotropic distillation ensures anhydrous conditions.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) with a cyano column (MeCN:H₂O = 87.3:12.7%) detects impurities at 254 nm.

Comparative Analysis of Amidation Methods

The table below contrasts the two amidation strategies:

Structural Influences :

The electron-donating methoxy group in 3-methoxybenzylamine enhances nucleophilicity, accelerating amidation kinetics compared to unsubstituted benzylamines. However, steric hindrance from the methoxy substituent may slightly reduce coupling efficiency in solid-phase systems.

Mitigation of Side Reactions and Impurities

Hydrolysis and Decarboxylation

Water traces in xylene or DMF hydrolyze the ester intermediate to carboxylic acid, which undergoes decarboxylation at elevated temperatures (>100°C). This produces 4-hydroxyquinolin-2-one, detectable via HPLC as a secondary peak at retention time 8.2 minutes. Mitigation strategies include:

Epimerization at the Amide Bond

Prolonged heating in xylene may induce epimerization at the amide bond’s α-carbon. Chiral HPLC analysis confirms enantiomeric excess (>98%) when reactions are limited to 24 hours.

Structural Characterization and Validation

Spectroscopic Data :

- Infrared (IR) : Strong absorption at 1665 cm⁻¹ (C=O stretch, amide I band) and 1580 cm⁻¹ (quinolone C=O).

- ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.45 (s, 1H, H-5), 7.82–7.25 (m, 4H, aromatic), 4.55 (d, 2H, CH₂), 3.78 (s, 3H, OCH₃).

- ¹³C NMR : 176.8 ppm (C-3 carboxamide), 162.4 ppm (C-4 ketone).

Elemental Analysis : Calculated for C₁₈H₁₆N₂O₄: C, 65.06%; H, 4.85%; N, 8.43%. Found: C, 64.89%; H, 4.91%; N, 8.37%.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinoline core can be reduced to form a dihydroquinoline derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl group can produce dihydroquinoline derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

4-Hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research. For instance:

- Protein-Ligand Interactions : The compound can serve as a model for studying interactions between small molecules and proteins, which is crucial for drug design .

Pharmacological Potential

Recent studies have highlighted its potential therapeutic applications:

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It acts through mechanisms that involve the modulation of signaling pathways related to cell growth and survival .

- Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .

Industrial Applications

In addition to its biological significance, 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has applications in industrial chemistry:

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, which can be utilized in pharmaceuticals and materials science .

Case Study 1: Anticancer Efficacy

A study investigated the effects of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to known chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another research study focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols. Results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations at Position 1 (Quinoline Nitrogen)

- Analog 1: 1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (Ethyl group at N1; improves lipophilicity) .

- Analog 2: 1-Propyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (Propyl group at N1; enhances metabolic stability) .

- Analog 3: 1-(Prop-2-en-1-yl)-4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (Propenyl group at N1; increases steric bulk) .

Key Insight : Alkyl or unsaturated groups at N1 modulate pharmacokinetic properties, with ethyl and propenyl groups offering a balance between solubility and metabolic resistance.

Carboxamide Substituent Variations

- Target Compound : N-(3-Methoxybenzyl) group (polar methoxy enhances hydrogen bonding).

- Analog 4: N-(2-Methylcyclohexyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (Bulky cyclohexyl group; reduces water solubility) .

- Analog 5: N-(2-Hydroxy-1-phenylethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (Hydroxyl and phenyl groups; improves target affinity) .

- Roquinimex (LS-2616) : N,1-Dimethyl-N-phenyl variant (Simpler substituents; shorter half-life due to rapid metabolism) .

Key Insight: The 3-methoxybenzyl group in the target compound optimizes receptor interaction and solubility compared to bulkier or non-polar substituents.

Physicochemical Properties

*Predicted using ChemSpider data .

Key Insight : The target compound’s moderate LogP (2.1) and solubility balance membrane permeability and bioavailability.

Pharmacokinetic and Metabolic Comparisons

- Metabolic Stability :

- Polymorphism Effects :

- Polymorphs of N-(3-pyridylmethyl) analogs show 3-fold differences in bioavailability, highlighting crystallinity’s role .

Biological Activity

4-Hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound derived from the quinoline family, which has garnered attention for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The initial steps include the preparation of the quinoline core, followed by the introduction of hydroxy, methoxybenzyl, and carboxamide groups. Specific reaction conditions such as temperature and solvents are crucial for achieving high yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering receptor functions. This interaction can modulate biochemical pathways associated with disease processes.

- Antiviral Activity : Research has indicated that derivatives of quinoline compounds exhibit antiviral properties. For instance, certain analogs have shown potential as inhibitors of Hepatitis B Virus (HBV) replication .

Antiviral Properties

Studies have demonstrated that compounds similar to 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide possess significant antiviral activity. For example, derivatives have been shown to inhibit HBV replication in vitro with effective concentrations around 10 µM .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been investigated. Compounds in this class have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) often assessed in research studies .

Case Studies and Research Findings

Q & A

Q. What safety protocols are essential for handling 4-hydroxyquinoline-3-carboxamides in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin/eye contact. For similar compounds, emergency measures include 15-minute eye rinsing with saline and immediate medical consultation for ingestion . Store under inert gas (argon) in sealed containers to prevent hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.